5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
“5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C14H17NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17NO5/c1-16-8-5-6-4-7 (12 (14)15)13-9 (6)11 (18-3)10 (8)17-2/h4-5,13H,1-3H3, (H,14,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 279.295 . It has a linear formula of C14H17NO5 . The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Characterization of Indole Derivatives : Indole derivatives, including compounds similar to 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, have been characterized using various techniques such as NMR spectroscopy. This characterization aids in understanding their structure and properties (Mackintosh et al., 1994).
Synthesis Processes : Research has been conducted on the synthesis of hydroxyindole-carboxylic acids, which are structurally related to the compound . These acids have significant importance in biology and medicine (Marchelli et al., 1969).
Electropolymerization Studies : Electropolymerization of indole-5-carboxylic acid, which shares a similar indole structure with the target compound, has been explored. This process is important in forming polymers with specific properties (Mackintosh et al., 1994).
Fluorescence Properties of Polymers : The fluorescence properties of electropolymerized indole derivatives have been studied. Such research is crucial for applications in optoelectronics and sensors (Jennings et al., 1998).
Oligomerization with Thiols : Research into the reaction of indole derivatives with thiols to form various adducts has been conducted. This includes studies on compounds like indole-5-carboxylic acid, providing insights into chemical reactivity and potential applications (Mutulis et al., 2008).
Cytotoxicity Studies : The structural influence of indole derivatives on cytotoxicity has been investigated, with relevance to medical and pharmaceutical research (Choi & Ma, 2011).
Auxin Preparation for Plant Research : Indole-3-acetic acid derivatives have been studied for use in plant research, highlighting the importance of indole compounds in botanical studies (Ilić et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
5,6,7-trimethoxy-1-methylindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-14-8(13(15)16)5-7-6-9(17-2)11(18-3)12(19-4)10(7)14/h5-6H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCPLLGBXJTSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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